molecular formula C16H17F2N5O2 B2724535 1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1797660-38-8

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2724535
CAS No.: 1797660-38-8
M. Wt: 349.342
InChI Key: BUQSUYXICMXAML-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a urea derivative characterized by a 2,4-difluorophenyl group linked to a pyrimidine ring substituted with methoxy and pyrrolidinyl moieties. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O2/c1-25-16-19-9-13(14(22-16)23-6-2-3-7-23)21-15(24)20-12-5-4-10(17)8-11(12)18/h4-5,8-9H,2-3,6-7H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQSUYXICMXAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using a difluorophenylboronic acid or a difluorophenyl halide.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting an isocyanate derivative with the amine-functionalized intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the fluorine atoms can result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is employed as a reagent in various organic reactions, contributing to the development of new chemical entities.

Biology

The compound has been investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding. Research indicates that it may interact with specific molecular targets, blocking enzymatic activities and modulating cellular functions through receptor interactions .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Notable applications include:

  • Anticancer Activity : Studies have shown promising antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, derivatives of similar urea compounds have demonstrated significant growth inhibition in melanoma and renal cancer cell lines .
  • Anti-inflammatory Properties : The compound's structure suggests possible anti-inflammatory effects, although specific studies are still required to validate these claims.
  • Antimicrobial Activity : Initial research indicates potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Industrial Applications

The unique chemical properties of this compound allow for its use in developing new materials such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications where specialized materials are required .

Case Studies

Several studies highlight the effectiveness of this compound in different applications:

  • Antiproliferative Screening : A study synthesized a series of urea derivatives based on similar scaffolds and tested them against the National Cancer Institute's 60 human cancer cell lines. Results indicated that certain derivatives exhibited lethal effects on specific cancer types, emphasizing the compound's potential in cancer therapy .
  • Biological Evaluation : Research involving structural modifications to similar urea compounds demonstrated enhanced antiproliferative activity, suggesting that further modifications to this compound could yield even more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below summarizes key structural differences and inferred pharmacological profiles between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Reported Activity/Inference
Target Compound Pyrimidine-urea 2,4-Difluorophenyl; 2-methoxy-4-(pyrrolidin-1-yl)pyrimidine Likely kinase inhibition (inferred from scaffold)
Compound 1 : 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Pyridine-urea 3-Chloro-2-fluorophenoxy; 2,4-dimethoxyphenyl Glucokinase activation
Compound 3 : (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea Pyridine-urea-triazine 4-Chlorobenzyl; triazinan-dione Analgesic (potential μ-opioid receptor modulation)
Compound : 1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea Pyrazole-pyrrolidine-urea Stereospecific (3S,4R) pyrrolidine; 2-methoxyethyl; pyrimidinyl-pyrazole Unspecified (likely kinase or GPCR modulation)
Key Observations:
  • Target vs. Compound 1 (Glucokinase Activator): The target’s pyrimidine core contrasts with Compound 1’s pyridine ring. The absence of a phenoxy group in the target suggests divergent target specificity (e.g., kinases vs. glucokinase) .
  • Target vs. Compound: The stereospecific pyrrolidine and pyrazole in ’s compound may confer distinct 3D binding interactions compared to the target’s planar pyrimidine-pyrrolidine system. The methoxyethyl group in could enhance solubility but reduce blood-brain barrier penetration relative to the target’s methoxy group .
  • Fluorination Patterns: The target’s 2,4-difluorophenyl group parallels fluorine substitutions in other analogs (e.g., 3-fluorophenyl in ), a common strategy to block metabolically vulnerable positions .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Compound 1 Compound
Molecular Weight ~400–450 g/mol ~450–500 g/mol ~550–600 g/mol
LogP (Lipophilicity) Moderate (~3.0) High (~4.5) High (~4.0)
Hydrogen Bond Donors 2 (urea NH) 2 (urea NH) 2 (urea NH)
Solubility Moderate (pyrimidine) Low (phenoxy groups) Low (bulky pyrazole)
Key Observations:
  • The target’s pyrimidine core may improve aqueous solubility compared to Compound 1’s lipophilic phenoxy-pyridine system.

Mechanistic and Target Implications

  • GPCR Modulation: Compound 3’s triazinan-dione moiety () indicates opioid receptor interactions, whereas the target’s fluorophenyl-pyrrolidine system may favor adenosine or serotonin receptor binding .

Biological Activity

1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, a synthetic organic compound, is gaining attention for its potential therapeutic applications. This compound is characterized by a unique structure that includes a difluorophenyl moiety and a pyrimidine derivative, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17F2N5O2C_{16}H_{17}F_2N_5O_2, with a molecular weight of 349.34 g/mol. Its structure includes:

  • Difluorophenyl group : Enhances lipophilicity and receptor binding.
  • Pyrimidine core : Commonly associated with biological activity in various therapeutic contexts.
  • Pyrrolidine moiety : May influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
  • Receptor Modulation : It is believed to interact with cellular receptors, modulating signal transduction pathways that affect cellular functions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound demonstrated potent inhibitory effects against various cancer cell lines, including those overexpressing fibroblast growth factor receptors (FGFRs) .
  • In vivo Efficacy : In animal models, it showed promising results in reducing tumor size and inhibiting cancer progression.

Enzyme Targeting

The compound has been noted for its selective inhibition of specific kinases involved in cancer progression:

  • Kinase Inhibition : It selectively inhibits fibroblast growth factor receptor tyrosine kinases (FGFR1, FGFR2, and FGFR3), which are critical in tumor angiogenesis and growth .

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

  • Study on Bladder Cancer :
    • Objective : Evaluate the efficacy of the compound in RT112 bladder cancer xenografts.
    • Findings : Significant reduction in tumor size was observed compared to control groups, supporting its potential as an anticancer agent .
  • Mechanistic Study :
    • Objective : Investigate the mechanism of action through molecular docking studies.
    • Findings : Strong hydrophobic interactions were noted between the compound and target proteins involved in tumor growth regulation .

Data Tables

PropertyValue
Molecular FormulaC₁₆H₁₇F₂N₅O₂
Molecular Weight349.34 g/mol
CAS Number1797660-38-8
Anticancer ActivityPotent against FGFRs
Mechanism of ActionEnzyme inhibition

Q & A

Basic: What synthetic routes are commonly used to prepare 1-(2,4-Difluorophenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, and how can reaction conditions be optimized?

Answer:
The compound’s synthesis typically involves coupling a substituted pyrimidine intermediate with a difluorophenyl urea precursor. Key steps include:

  • Step 1: Synthesis of the pyrimidine core via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the pyrrolidine and methoxy groups.
  • Step 2: Formation of the urea linkage by reacting an isocyanate derivative of the pyrimidine with 2,4-difluoroaniline.
  • Optimization: Adjusting solvent polarity (e.g., DMF or THF) and temperature (80–120°C) improves yield . Catalytic bases like triethylamine enhance reaction efficiency .

Advanced: How can researchers design experiments to elucidate the binding interactions of this compound with biological targets (e.g., kinases or receptors)?

Answer:
A multi-disciplinary approach is recommended:

  • Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. X-ray diffraction studies, as performed for structurally similar pyrimidine-urea derivatives, reveal critical hydrogen bonds and hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations: Use software like AutoDock to predict binding affinity and stability. Validate simulations with mutagenesis studies on key residues .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) to assess binding energetics .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms aromatic and urea proton signals (e.g., NH peaks at ~8–10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₉H₁₈F₂N₆O₂) with <2 ppm error .
  • X-ray Crystallography: Resolves stereochemistry and intermolecular interactions, as demonstrated for analogous pyrimidine derivatives .

Advanced: What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Answer:
Contradictions may arise from assay conditions or target heterogeneity. Mitigation strategies include:

  • Standardized Assays: Use uniform protocols (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa) .
  • Off-Target Profiling: Screen against related enzymes (e.g., kinase panels) to identify cross-reactivity .
  • Data Normalization: Report activity relative to positive/negative controls (e.g., staurosporine for kinase inhibition) .

Basic: What are the key considerations in selecting solvents and reagents for synthesizing this compound to ensure high yield and purity?

Answer:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while THF or dichloromethane improves urea coupling .
  • Reagent Compatibility: Use moisture-sensitive reagents (e.g., CDI for isocyanate formation) under inert atmospheres .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure product .

Advanced: How can computational methods predict the pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound?

Answer:

  • Solubility Prediction: Use Abraham solvation parameters or COSMO-RS models to estimate logP and aqueous solubility .
  • Metabolic Stability: Apply CYP450 isoform docking (e.g., CYP3A4) to identify vulnerable sites for oxidation .
  • ADME Profiling: Tools like SwissADME predict bioavailability and blood-brain barrier penetration based on molecular descriptors (e.g., PSA = 78.5 Ų) .

Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Thermal Shift Assay (TSA): Monitor protein melting temperature shifts to confirm binding .
  • Phosphoproteomics: Use LC-MS/MS to map downstream signaling changes post-treatment .

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